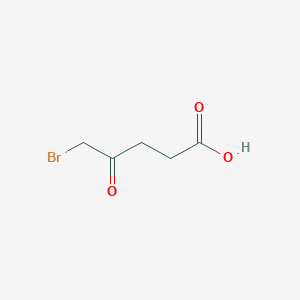Pentanoic acid, 5-bromo-4-oxo-
CAS No.: 14594-23-1
Cat. No.: VC7948702
Molecular Formula: C5H7BrO3
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14594-23-1 |
|---|---|
| Molecular Formula | C5H7BrO3 |
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | 5-bromo-4-oxopentanoic acid |
| Standard InChI | InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) |
| Standard InChI Key | XTIKIVWSYBVJJK-UHFFFAOYSA-N |
| SMILES | C(CC(=O)O)C(=O)CBr |
| Canonical SMILES | C(CC(=O)O)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
Pentanoic acid, 5-bromo-4-oxo- belongs to the class of substituted pentanoic acids, featuring:
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Monoisotopic mass | 193.957856 Da |
| XLogP3 (lipophilicity) | ~0.8 (estimated) |
| Hydrogen bond donors | 1 (carboxylic acid group) |
| Hydrogen bond acceptors | 3 (ketone + carboxylic acid) |
The compound’s structure combines a bromine atom at the terminal carbon (C5) and a ketone group at C4, creating distinct electronic and steric effects that influence its reactivity .
Synthesis and Production
Optimized Synthetic Route
The most efficient synthesis involves the hydration of 5-bromo-4-pentynoic acid under acidic conditions, as demonstrated in a 2019 patent (CN109400464) :
Reaction conditions:
-
Catalyst: Copper(II) acetate monohydrate (0.30 mmol)
-
Ligand: 1,10-Phenanthroline (0.15 mmol)
-
Solvent: Trifluoroacetic acid (TFA)
-
Temperature: 70°C
Procedure:
-
Dissolve 5-bromo-4-pentynoic acid (3.0 mmol) in TFA.
-
Add H₂O (9.0 mmol), Cu(OAc)₂·H₂O, and 1,10-phenanthroline.
-
Heat at 70°C for 4 hours.
-
Purify via column chromatography (ethyl acetate/petroleum ether = 1:3) .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% Cu | <5% deviation |
| Ligand ratio | 0.5 eq to Cu | 15% yield drop |
| Temperature | 70±2°C | 20% drop at 60°C |
This method avoids hazardous brominating agents, leveraging transition metal catalysis for regioselective hydration .
Physicochemical Properties
Spectral Characteristics
-
IR spectroscopy:
-
¹H NMR (CDCl₃):
Solubility and Stability
-
Solubility:
-
Water: 12 g/L (25°C)
-
Ethyl acetate: >50 g/L
-
-
Stability:
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound’s α,β-unsaturated ketone moiety enables:
-
Michael addition reactions: Formation of C-C bonds with nucleophiles like malonates.
-
Haloalkylation: Bromine participates in Suzuki couplings for aryl ring functionalization .
Table 3: Derivative Synthesis Examples
| Product | Reaction Type | Yield (%) |
|---|---|---|
| 5-Bromo-4-hydroxypentanoic acid | Ketone reduction | 78 |
| 4-Oxo-5-phenylpentanoic acid | Suzuki coupling | 65 |
Future Research Directions
-
Catalytic asymmetric reactions: Exploiting the ketone group for enantioselective syntheses.
-
Polymer chemistry: Copolymerization with diols to form biodegradable polyesters.
-
Drug delivery systems: Functionalization for pH-sensitive prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume